5-[(3-Methylbutanamido)methyl]thiophene-2-sulfonyl chloride
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Overview
Description
5-[(3-Methylbutanamido)methyl]thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C10H14ClNO3S2. It is a thiophene derivative, which is a class of compounds known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methylbutanamido)methyl]thiophene-2-sulfonyl chloride typically involves the reaction of thiophene-2-sulfonyl chloride with 3-methylbutanamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or chloroform, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Methylbutanamido)methyl]thiophene-2-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The thiophene ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives .
Scientific Research Applications
5-[(3-Methylbutanamido)methyl]thiophene-2-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Thiophene derivatives are known for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-[(3-Methylbutanamido)methyl]thiophene-2-sulfonyl chloride is not well-documented. its reactivity can be attributed to the presence of the sulfonyl chloride group, which is highly reactive towards nucleophiles. The thiophene ring also contributes to its chemical properties, allowing it to participate in various reactions .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-sulfonyl chloride
- 3-Methylbutanamide
- Thiophene derivatives
Uniqueness
5-[(3-Methylbutanamido)methyl]thiophene-2-sulfonyl chloride is unique due to the combination of the thiophene ring and the sulfonyl chloride group, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of various compounds .
Properties
Molecular Formula |
C10H14ClNO3S2 |
---|---|
Molecular Weight |
295.8 g/mol |
IUPAC Name |
5-[(3-methylbutanoylamino)methyl]thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C10H14ClNO3S2/c1-7(2)5-9(13)12-6-8-3-4-10(16-8)17(11,14)15/h3-4,7H,5-6H2,1-2H3,(H,12,13) |
InChI Key |
VOPWDEPZABXERD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NCC1=CC=C(S1)S(=O)(=O)Cl |
Origin of Product |
United States |
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